3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid
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Overview
Description
3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a cyclopropyl group and a triazolopyrazine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropyl-substituted hydrazine with a suitable diketone, followed by cyclization to form the triazolopyrazine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazines: These compounds share a similar triazole core but differ in their additional ring structures and substituents.
Triazolopyrimidines: These compounds have a similar triazole ring but are fused with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
The uniqueness of 3-(7-Cyclopropyl-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid lies in its specific structural features, such as the cyclopropyl group and the triazolopyrazine core, which confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C11H12N4O3 |
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Molecular Weight |
248.24 g/mol |
IUPAC Name |
3-(7-cyclopropyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N4O3/c16-9(17)4-3-8-12-13-10-11(18)14(7-1-2-7)5-6-15(8)10/h5-7H,1-4H2,(H,16,17) |
InChI Key |
BFVSOSDWVLVBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=CN3C(=NN=C3C2=O)CCC(=O)O |
Origin of Product |
United States |
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